

spin crossover mechanism in pressurized MnSe

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Compound of Interest

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An In-depth Technical Guide on the Spin Crossover Mechanism in Pressurized MnSe

Abstract

Manganese Selenide (MnSe), a transition metal chalcogenide, exhibits a fascinating array of structural, electronic, and magnetic transformations under the application of high pressure. A key phenomenon is a pressure-induced spin crossover (SCO), where the manganese ions transition from a high-spin to a low-spin state. This transition is not an isolated event but is intricately coupled with significant structural phase changes, a large volume collapse, and a semiconductor-to-metal transition. Recent studies have even reported the emergence of superconductivity in MnSe at high pressures, making it a material of significant interest. This technical guide synthesizes current research to provide a comprehensive overview of the spin crossover mechanism in pressurized MnSe, detailing the underlying physics, experimental methodologies used for its investigation, and the quantitative data that characterizes these transformations.

The Phenomenon of Spin Crossover

Spin crossover is a process observed in certain transition metal complexes where the electronic spin state of the central metal ion can be switched between a high-spin (HS) and a low-spin (LS) configuration.^[1] This change is driven by external stimuli such as temperature, light, or, in the case of MnSe, pressure.^{[1][2]}

For the Mn^{2+} ion in MnSe, which has a d^5 electron configuration, the five d-electrons can be arranged in two possible ways in an octahedral ligand field:

- High-Spin (HS) State: Electrons are distributed to maximize spin multiplicity ($S=5/2$), occupying all five d-orbitals individually before pairing up. This state is typically favored at low pressure or high temperature.[1][3]
- Low-Spin (LS) State: Electrons first fill the lower energy t_{2g} orbitals before occupying the higher energy e_g orbitals, resulting in a lower total spin ($S=1/2$). This state is favored at high pressure or low temperature, as the increased ligand field splitting energy makes it energetically more favorable to pair electrons.[1][3]

Applying pressure reduces the interatomic distances, strengthening the metal-ligand bond and increasing the ligand field strength, which ultimately favors the LS state.[2][3] This transition is accompanied by a reduction in the metal-ligand bond length and a decrease in the overall cell volume.[1]

Pressure-Induced Transitions in MnSe

Under pressure, MnSe undergoes a series of coupled transitions. The spin crossover is directly linked to changes in the material's crystal structure and electronic properties.

Structural Phase Transitions

The structural evolution of MnSe under pressure is sensitive to the initial conditions, particularly temperature.[4][5][6][7] At room temperature, MnSe transitions from a low-pressure NaCl-type structure to a high-pressure MnP-type structure.[4][8] Theoretical calculations starting from the low-temperature NiAs-type phase predict a different transition pathway.[4][5][7]

Pressure Range (GPa)	Starting Phase / Temperature	Crystal System	Space Group	Notes
0 – ~12	Room Temperature	Cubic	Fm-3m (NaCl-type)	Ambient and low-pressure phase. [4]
> 30	Room Temperature	Orthorhombic	Pnma (MnP-type)	High-pressure phase.[4][8]
0 (at < 266 K)	Low Temperature	Hexagonal	P63/mmc (NiAs-type)	Low-temperature stable phase.[4]
50.5 (Calculated)	From P63/mmc phase	Tetragonal	P4/nmm	Computationally predicted intermediate phase.[4][5][6][7]
81 (Calculated)	From P4/nmm phase	Orthorhombic	Pnma	Computationally predicted high-pressure phase. [4][5][6][7]

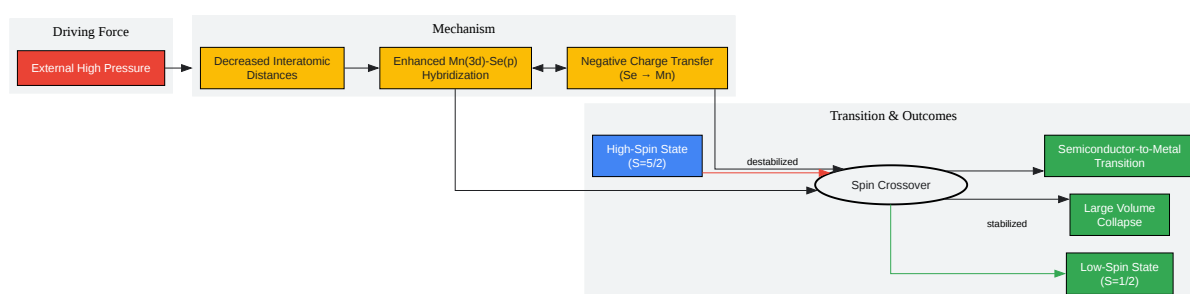
Magnetic Moment Collapse and Spin Crossover

The application of pressure induces a gradual, then rapid, collapse of the magnetic moment of the Mn^{2+} ions, signifying the transition from the HS to the LS state.[4] This pressure-driven spin crossover in MnSe occurs over a broad pressure range from ambient pressure up to 120 GPa.
[4]

Pressure (GPa)	Magnetic Moment (μB)	Inferred Spin State	Reference
0	4.40	High-Spin (HS)	[4]
60	3.62	Intermediate-Spin	[4]
81	1.59	Intermediate/Low-Spin	[4]
120	0.96	Low-Spin (LS)	[4]

The Core Crossover Mechanism

The spin crossover in MnSe is not a simple event but a cooperative phenomenon driven by the interplay of structural and electronic changes. The application of high pressure is the primary trigger, initiating a cascade of effects that stabilize the low-spin state.



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Logical flow of the pressure-induced spin crossover in MnSe.

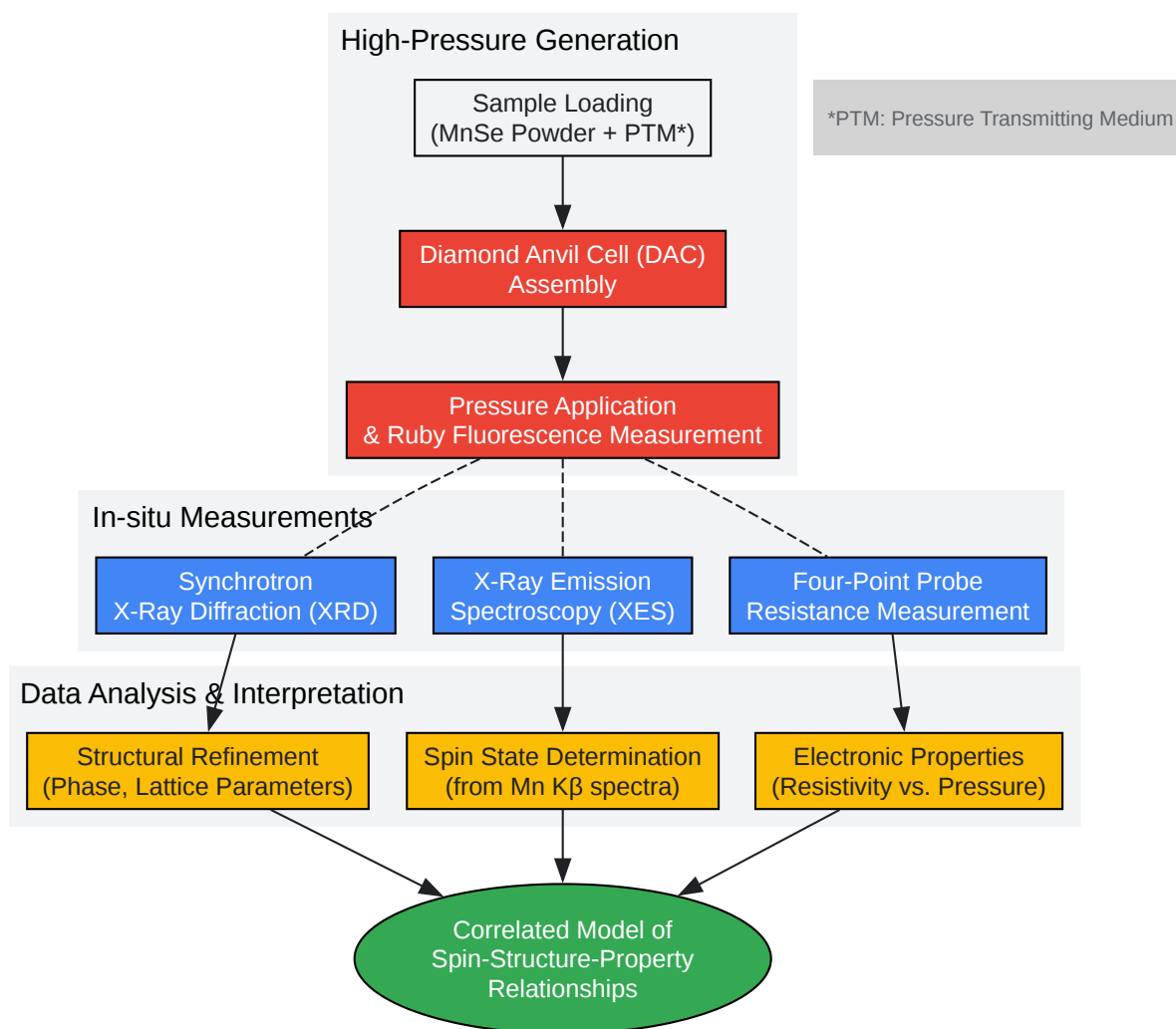
The primary mechanism can be summarized as follows:

- **Lattice Compression:** Applied pressure forces the Mn and Se atoms closer, reducing the lattice parameters.[9]
- **Enhanced Hybridization:** The reduced distance enhances the orbital overlap and hybridization between the Mn 3d and Se p electronic orbitals.[8] This effectively increases the crystal field splitting energy.

- **Charge Transfer:** Concurrently, pressure induces a negative charge transfer from the selenium to the manganese atoms.^{[4][5][6]} This charge redistribution further promotes the spin crossover.^[4]
- **Spin Transition and Associated Phenomena:** Once the energy cost of pairing electrons in the t_{2g} orbitals is overcome by the increased crystal field splitting, the system transitions to the LS state. This electronic reconfiguration is coupled with a significant volume collapse of the crystal lattice and a semiconductor-to-metal transition, as the electronic band structure is altered and the band gap closes.^{[4][8]}

Experimental and Computational Protocols

Investigating the properties of materials under extreme pressures requires specialized techniques. The study of MnSe's spin crossover relies on a combination of in-situ experimental probes and theoretical calculations.



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Typical experimental workflow for high-pressure studies on MnSe.

Experimental Methodologies

- High-Pressure Generation: A Diamond Anvil Cell (DAC) is the primary tool used to generate static high pressures. The MnSe sample, along with a pressure calibrant (like ruby), is placed in a gasket between two diamond anvils.^{[4][8]}

- **Structural Analysis:** In-situ synchrotron X-ray Diffraction (XRD) is performed at various pressures to monitor changes in the crystal structure, identify phase transitions, and determine lattice parameters.[4]
- **Spin State Determination:** In-situ X-ray Emission Spectroscopy (XES) is a direct probe of the local magnetic moment. For manganese, the shape and position of the Mn K β emission lines are sensitive to the spin state. A transition from HS to LS is marked by the gradual disappearance of a satellite peak (K β').[8][10]
- **Transport Properties:** The semiconductor-to-metal transition is characterized by four-point-probe resistance measurements conducted within the DAC as a function of pressure.[8]

Computational Protocols

- **First-Principles Calculations:** Density Functional Theory (DFT) is the main computational tool, often implemented in codes like VASP.[7]
- **Functionals and Corrections:** To accurately model the strongly correlated d-electrons of manganese, standard approximations like the Generalized Gradient Approximation (GGA) are supplemented with a Hubbard U correction (GGA+U). A U value of around 4 eV has been shown to be necessary to correctly describe the phase transitions in MnSe.[4][5][6]
- **Structure Prediction:** To explore possible high-pressure phases, ab initio structure searching methods, such as those based on particle swarm optimization (e.g., CALYPSO), are employed.[7]

Associated Phenomena and Future Outlook

The research into pressurized MnSe has revealed other emergent properties. Most notably, superconductivity with a critical temperature (T_c) of approximately 9 K was observed at around 35 GPa.[4][6] The interplay between the spin crossover, magnetism, and the emergence of superconductivity is a key area of ongoing research. The exact crystal structure corresponding to the superconducting phase remains a subject of investigation.[4][6]

The cooperative nature of the spin crossover, volume collapse, and metallization in MnSe provides a model system for understanding pressure-responsive multifunctional materials.[8] Further studies clarifying the intermediate structural phases and the precise mechanism of

superconductivity will be crucial in harnessing the potential of manganese chalcogenides for applications in spintronics and novel electronic devices.

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